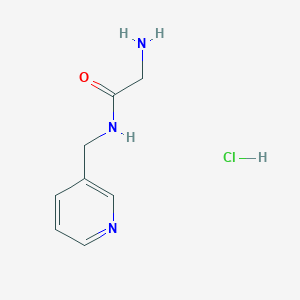

2-Amino-N-(3-pyridinylmethyl)acetamide hydrochloride

Beschreibung

2-Amino-N-(3-pyridinylmethyl)acetamide hydrochloride is an acetamide derivative featuring a 3-pyridinylmethyl substituent attached to the nitrogen atom of the acetamide core, with a hydrochloride salt enhancing solubility. The pyridine moiety introduces a heteroaromatic ring, which can participate in hydrogen bonding and π-π interactions, influencing both physicochemical properties and biological activity.

Eigenschaften

IUPAC Name |

2-amino-N-(pyridin-3-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c9-4-8(12)11-6-7-2-1-3-10-5-7;/h1-3,5H,4,6,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQSKRZXKNCUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-pyridinylmethyl)acetamide hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-(3-pyridinylmethyl)acetamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and pyridine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-N-(3-pyridinylmethyl)acetamide hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases .

- Receptor Modulation : It has shown promise in modulating neurotransmitter receptors, which could influence cognitive functions and social behaviors .

Antitumor Activity

Research indicates that compounds similar to this compound have been evaluated for antitumor properties. A study designed novel protein tyrosine kinase inhibitors that demonstrated significant inhibitory activity against cancer cell lines, suggesting that derivatives of this compound could also exhibit similar effects .

Anti-inflammatory and Antibacterial Properties

Preliminary studies suggest that this compound may possess anti-inflammatory and antibacterial activities, although further research is needed to elucidate these effects fully .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Amino-N-(3-pyridinylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor function by interacting with binding sites, leading to altered cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Neuroprotective and Anticonvulsant Analogs

Compound: 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950)

- Structural Differences : Replaces the 3-pyridinylmethyl group with a diphenylethyl chain.

- Biological Activity : Demonstrates neuroprotective effects in rodent models of hypoxia and ischemia, weak uncompetitive NMDA receptor antagonism, and anticonvulsant properties with minimal acute toxicity .

- However, the pyridine ring may offer stronger hydrogen-bonding capacity, influencing receptor specificity.

Vascular Disrupting Agents

Compound: 2-Amino-N-(2-methoxy-5-(3,4,5-trimethoxyphenyl)-7,8-dihydronaphthalen-1-yl)acetamide hydrochloride

- Structural Differences : Features a trimethoxyphenyl-dihydronaphthalene system instead of pyridinylmethyl.

- Biological Activity : Designed as vascular disrupting agents (VDAs) targeting tubulin polymerization, critical in cancer therapeutics .

- Key Contrasts : The bulky aromatic system enhances tubulin-binding affinity but reduces solubility compared to the pyridine-containing analog. The hydrochloride salt in both compounds mitigates solubility challenges.

Aromatic Amine Derivatives

Compound: N-(3-Aminophenyl)acetamide hydrochloride (Meta Amino Acetanilide HCl)

Antibacterial Agents

Compound: 2-Amino-N-(arylsulfinyl)-acetamide derivatives

- Structural Differences : Incorporates an arylsulfinyl group instead of pyridinylmethyl.

- Biological Activity: Inhibits bacterial aminoacyl-tRNA synthetases, a target absent in the neuroprotective analogs .

Fluorinated Derivatives

Compound: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

- Structural Differences : Trifluoroethyl group replaces pyridinylmethyl.

- Properties : Fluorine atoms enhance metabolic stability and electronegativity, altering pharmacokinetics .

- Key Contrasts : The trifluoroethyl group’s strong electron-withdrawing effects contrast with pyridine’s electron-rich nature, leading to divergent reactivity and target engagement.

Comparative Data Table

Research Findings and Implications

- Neuroprotection : FPL 13950’s efficacy in protecting hippocampal neurons in ischemia models suggests that pyridinylmethyl analogs could be optimized for CNS delivery by balancing lipophilicity and hydrogen-bonding capacity .

- Antibacterial vs. Anticancer : Structural variations (e.g., sulfinyl vs. trimethoxyphenyl) dictate target specificity, highlighting the importance of substituent design in drug discovery .

- Solubility and Salt Forms: The widespread use of hydrochloride salts across analogs underscores their role in improving bioavailability, a critical factor for both CNS and non-CNS therapeutics .

Biologische Aktivität

2-Amino-N-(3-pyridinylmethyl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H10ClN3O

- Molecular Weight : 195.64 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound has been investigated for its role as a potential inhibitor of specific enzymes and receptors involved in disease pathways, particularly in cancer and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on protein tyrosine kinases, which are crucial in cell signaling pathways related to cancer proliferation .

- Receptor Modulation : It may act on metabotropic glutamate receptors, influencing neurotransmission and neuroprotection .

Biological Activity Overview

The following table summarizes significant findings regarding the biological activity of this compound:

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Antiproliferative | Inhibits cell growth in cancer lines | |

| Anti-inflammatory | Reduces nitric oxide production | |

| Neuroprotective | Modulates glutamate receptor activity |

Case Studies

-

Antiproliferative Activity :

A study evaluated the compound's ability to inhibit the growth of various cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values demonstrating its potency as an antiproliferative agent. -

Anti-inflammatory Effects :

In a macrophage-based bioassay, this compound was shown to inhibit iNOS-mediated nitric oxide formation, suggesting its potential as an anti-inflammatory agent. The study utilized machine learning techniques to identify the compound's bioactive properties within complex mixtures . -

Neuropharmacological Studies :

Research into the modulation of metabotropic glutamate receptors revealed that the compound could influence synaptic transmission and neuroprotective pathways, highlighting its potential in treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.